

# Application Notes and Protocols for LY2140023 in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY2140023 (pomaglumetad methionil), a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, in preclinical rodent models of schizophrenia.[1][2][3] LY2140023 is the oral prodrug of LY404039 and has been investigated as a novel non-dopaminergic therapeutic agent for schizophrenia.[1][2][3][4] It is hypothesized to restore glutamate dysregulation, a key factor in the pathophysiology of the disorder.[4]

#### **Mechanism of Action**

LY2140023, through its active metabolite LY404039, acts as an agonist at mGlu2 and mGlu3 receptors.[1][3][5] These receptors are primarily located presynaptically in key brain regions implicated in schizophrenia, such as the prefrontal cortex, hippocampus, and striatum.[6] Activation of these Gi/o-coupled receptors leads to a reduction in the presynaptic release of glutamate.[1][2][7][8] This modulation of glutamatergic neurotransmission is believed to counteract the hyperactivity of cortical pyramidal neurons associated with psychosis.[5] Unlike traditional antipsychotics, LY2140023 does not have a direct affinity for dopamine or serotonin receptors.[1][2]

#### Signaling Pathway of LY2140023 (LY404039)





Click to download full resolution via product page

Caption: Signaling pathway of LY2140023's active metabolite, LY404039.



## Rodent Models of Schizophrenia for LY2140023 Testing

Several rodent models are employed to evaluate the antipsychotic potential of compounds like LY2140023. These models aim to replicate certain aspects of schizophrenia, including positive, negative, and cognitive symptoms.

#### NMDA Receptor Antagonist-Induced Hyperactivity Models

These models are widely used to screen for antipsychotic efficacy, particularly against positive symptoms. Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine induce a hyper-glutamatergic state, leading to locomotor hyperactivity in rodents.[9] [10]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

- Animals: Male C57BL/6 mice (8-10 weeks old).
- Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
- Drug Preparation:
  - LY2140023 (Pomaglumetad Methionil): Dissolve in 0.9% sterile saline. The pH may be adjusted to ~7.0 with dropwise addition of 1M NaOH.[11]
  - Phencyclidine (PCP): Dissolve in 0.9% sterile saline.
- Drug Administration:
  - Administer LY2140023 (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before PCP administration.
  - Administer PCP (e.g., 5 mg/kg) subcutaneously (s.c.).



- Behavioral Assessment:
  - Immediately after PCP injection, place individual mice into open-field arenas (e.g., 40 x 40 x 30 cm).
  - Record locomotor activity (total distance traveled, ambulations) for 60-90 minutes using an automated video-tracking system.
- Data Analysis: Analyze the total distance traveled or ambulation counts using ANOVA followed by post-hoc tests to compare treatment groups.

#### **Neurodevelopmental Models**

These models aim to replicate the developmental origins of schizophrenia. The Methylazoxymethanol acetate (MAM) model involves prenatal exposure to a neurotoxin, leading to behavioral and neurochemical abnormalities in adulthood that resemble schizophrenia.[11]

Experimental Protocol: Peripubertal Treatment in the MAM Model

- MAM Model Induction:
  - On gestational day 17, administer pregnant Sprague-Dawley rats with a single i.p. injection of MAM (e.g., 22 mg/kg) or saline (for control animals).
  - Allow dams to give birth and wean the pups at postnatal day 21.
- Peripubertal Drug Treatment:
  - From postnatal day 31 to 40, administer male offspring with LY2140023 (e.g., 3 mg/kg, i.p.), vehicle, or no injection daily.[11]
- Adult Behavioral and Neurophysiological Assessment:
  - Once the animals reach adulthood (e.g., > postnatal day 90), perform a battery of tests:
    - Novel Object Recognition (NOR): To assess cognitive deficits.



- Electrophysiology: In vivo recordings of ventral hippocampal (vHPC) pyramidal neuron activity and dopamine (DA) neuron population activity in the ventral tegmental area (VTA).[11]
- Data Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the outcomes between the different treatment groups in both MAM-exposed and control animals.

#### **Experimental Workflow**





Click to download full resolution via product page

Caption: General experimental workflow for testing LY2140023 in rodent models.

#### **Quantitative Data Summary**

The following tables summarize the effects of LY2140023 and its active metabolite in rodent models and the effects of LY2140023 in clinical trials.

Table 1: Preclinical Efficacy of mGlu2/3 Agonists in Rodent Models

| Model                        | Species | mGlu2/3<br>Agonist    | Dose                      | Effect                                                               | Reference |
|------------------------------|---------|-----------------------|---------------------------|----------------------------------------------------------------------|-----------|
| PCP-induced hyperlocomot ion | Mouse   | LY404039              | Not Specified             | Inhibited PCP-induced hyperlocomot ion                               | [12]      |
| PCP-induced behaviors        | Rat     | LY354740,<br>LY379268 | Not Specified             | Blocked<br>certain<br>behavioral<br>responses to<br>PCP              | [7][8]    |
| MAM Model                    | Rat     | LY2140023<br>(POM)    | 3 mg/kg/day<br>(PD 31-40) | Normalized DA neuron and vHPC pyramidal neuron activity in adulthood | [11]      |
| 5-HT-induced<br>EPSPs        | Rat     | LY354740,<br>LY379268 | Not Specified             | Potently suppressed glutamate release in prefrontal cortex           | [7][8]    |



Table 2: Neurochemical Effects of LY2140023/LY404039 in Rats

| Compound  | Administrat<br>ion | Brain<br>Region/Flui<br>d | Analyte             | Effect                                        | Reference |
|-----------|--------------------|---------------------------|---------------------|-----------------------------------------------|-----------|
| LY2140023 | Acute oral         | Prefrontal<br>Cortex      | DOPAC, HVA          | Significant<br>dose-<br>dependent<br>increase | [13][14]  |
| LY2140023 | Acute oral         | Prefrontal<br>Cortex      | 5-HIAA              | No significant change                         | [13][14]  |
| LY2140023 | 7-day oral         | CSF                       | HVA                 | Elevated concentration s                      | [13][14]  |
| LY404039  | Acute i.p.         | CSF                       | DOPAC,<br>HVA, MHPG | Increased concentration s                     | [13][14]  |
| LY404039  | Acute i.p.         | CSF                       | 5-HIAA              | No significant change                         | [13][14]  |

DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid; MHPG: Methoxy-hydroxyphenylglycol; CSF: Cerebrospinal fluid.

Table 3: Summary of Key Clinical Trial Findings for LY2140023 in Schizophrenia



| Phase                   | Comparison                                                 | Key Efficacy<br>Finding                                                                                       | Key<br>Safety/Tolerabi<br>lity Finding                                                                                                      | Reference |
|-------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 2                 | vs. Placebo &<br>Olanzapine                                | Statistically significant improvement in PANSS total, positive, and negative symptoms vs. placebo at 4 weeks. | Generally well-tolerated, no significant difference from placebo in prolactin elevation, EPS, or weight gain.                               | [12][15]  |
| Phase 2 (long-<br>term) | vs. Atypical<br>Antipsychotic<br>Standard of Care<br>(SOC) | Comparable negative symptom improvement to SOC at 24 weeks.                                                   | Lower incidence of parkinsonism and akathisia compared to SOC. More vomiting, agitation, and dyspepsia.                                     | [16]      |
| Phase 3                 | vs. Aripiprazole                                           | Aripiprazole<br>showed<br>significantly<br>greater<br>improvement in<br>PANSS total<br>score.                 | LY2140023 resulted in significantly less weight gain. Higher incidence of serious adverse events and discontinuation due to adverse events. | [17]      |
| Adjunctive<br>Therapy   | vs. Placebo (with SGA)                                     | No significant improvement in negative                                                                        | Generally well-<br>tolerated, with<br>more vomiting<br>reported in the                                                                      | [18]      |







symptoms (NSA-

LY2140023

16 total score).

group.

PANSS: Positive and Negative Syndrome Scale; EPS: Extrapyramidal Symptoms; SGA: Second-Generation Antipsychotic; NSA-16: 16-item Negative Symptom Assessment scale.

#### Conclusion

LY2140023 has demonstrated efficacy in preclinical rodent models of schizophrenia by attenuating behaviors relevant to psychosis and normalizing neuronal hyperactivity.[11][12] Its mechanism of action, centered on the modulation of glutamate release via mGlu2/3 receptor agonism, offers a theoretical advantage over traditional dopamine-blocking antipsychotics, particularly concerning side effects like weight gain and extrapyramidal symptoms.[1][6][16] However, clinical trial results have been mixed, with an early Phase 2 study showing promise, but subsequent Phase 3 trials failing to consistently demonstrate superior or even non-inferior efficacy compared to existing treatments.[5][12][17] Further research may be warranted to identify specific patient populations that might benefit from a glutamatergic-based therapeutic approach.[19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomaglumetad Wikipedia [en.wikipedia.org]

#### Methodological & Application





- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 9. Neurophysiological and neurochemical animal models of schizophrenia: Focus on glutamate PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Animal Models Related to Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of a novel mGlu<sub>2</sub>/<sub>3</sub> receptor agonist prodrug, LY2140023 monohydrate, on central monoamine turnover as determined in human and rat cerebrospinal fluid PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2140023 in Rodent Models of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8137013#using-ly2140023-in-rodent-models-of-schizophrenia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com